Edrophonium chloride

Übersicht

Beschreibung

Edrophonium chloride is a rapid-onset, short-acting cholinesterase inhibitor primarily used in the diagnosis and evaluation of myasthenia gravis, a neuromuscular disorder. It is also utilized in the management of cardiac arrhythmias and as an antidote to curare principles . The compound works by inhibiting the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine at nerve endings .

Vorbereitungsmethoden

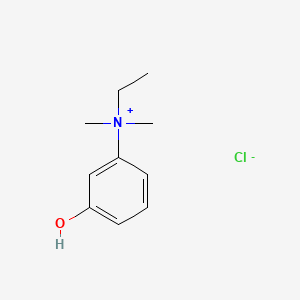

Synthetic Routes and Reaction Conditions: Edrophonium chloride is synthesized by reacting 3-dimethylaminophenol with ethyl bromide, forming ethyl(3-hydroxyphenyl)dimethylammonium bromide. The bromine atom is then replaced with a chlorine atom by reacting it with silver chloride, yielding this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: Edrophonium chloride primarily undergoes substitution reactions due to the presence of the ethyl and dimethylammonium groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like silver chloride for halogen exchange.

Oxidation Reactions: Can be carried out using oxidizing agents such as potassium permanganate.

Reduction Reactions: Involve reducing agents like sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions yield halogenated derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Edrophonium chloride has a wide range of applications in scientific research:

Wirkmechanismus

Edrophonium chloride exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, enhancing cholinergic transmission. This action is particularly beneficial in conditions like myasthenia gravis, where acetylcholine receptors are compromised .

Vergleich Mit ähnlichen Verbindungen

Neostigmine: Another cholinesterase inhibitor used in the treatment of myasthenia gravis.

Pyridostigmine: Similar to neostigmine, but with a longer duration of action.

Physostigmine: A reversible cholinesterase inhibitor used in the treatment of glaucoma and anticholinergic toxicity.

Comparison: Edrophonium chloride is unique due to its rapid onset and short duration of action, making it ideal for diagnostic purposes and emergency treatments. In contrast, neostigmine and pyridostigmine have longer durations of action, making them more suitable for long-term management of myasthenia gravis .

Biologische Aktivität

Edrophonium chloride is a reversible inhibitor of acetylcholinesterase (AChE), primarily known for its role in diagnosing conditions like myasthenia gravis. Its biological activity is characterized by its ability to increase the concentration of acetylcholine at the neuromuscular junction, thereby enhancing neurotransmission. This article explores the compound's mechanism of action, pharmacokinetics, clinical applications, and associated case studies.

This compound works by competitively inhibiting AChE, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By preventing this breakdown, edrophonium increases acetylcholine levels, which enhances stimulation of nicotinic acetylcholine receptors located on muscle fibers. This action leads to improved muscle contraction and strength, particularly in patients with neuromuscular disorders.

Key Parameters:

- Ki Values: Inhibition constants (Ki) for AChE activity are reported as follows:

- Human red blood cells: 0.2 μM

- Calf forebrain: 0.2 μM

- Octopus brain: 0.4 μM

- IC50 Values: The half-maximal inhibitory concentration (IC50) values are:

Pharmacokinetics

Edrophonium is rapidly absorbed and reaches peak effects within 30 to 60 seconds post-injection, with a duration of action lasting approximately 10 minutes. The pharmacokinetic profile includes:

| Parameter | Value |

|---|---|

| Volume of Distribution | 1.6 ± 0.4 L/kg (Adults) |

| Elimination Half-life | 33 to 110 minutes |

| Route of Elimination | Primarily renal (67% excreted in urine) |

| Protein Binding | Not available |

The compound exhibits limited ability to cross the blood-brain barrier due to its hydrophilic nature .

Clinical Applications

This compound is primarily used in the diagnosis of myasthenia gravis through the edrophonium test, where a rapid improvement in muscle strength upon administration indicates a positive diagnosis. The standard procedure involves administering an initial dose of 2 mg IV, followed by an additional dose if necessary .

Case Studies

-

Overdose Case Report :

A notable case involved a 73-year-old female who accidentally received a fifteen-fold overdose of this compound during a diagnostic test for myasthenia gravis. The patient exhibited severe symptoms including respiratory arrest but was successfully resuscitated after administration of atropine and epinephrine. This case highlights the potential risks associated with high doses and underscores the need for monitoring during administration . -

Blepharospasm Study :

A double-blind study investigated the use of edrophonium in patients with blepharospasm. Results indicated that edrophonium significantly amplified symptoms in affected patients compared to controls, suggesting its utility in diagnosing this condition as well .

Research Findings

Recent studies have reaffirmed edrophonium's effectiveness in diagnosing neuromuscular disorders while also exploring its broader implications:

- Myasthenia Gravis Testing : In a cohort study involving over 300 patients, edrophonium was shown to provide immediate feedback on muscle strength, aiding in quicker diagnosis .

- Potential for Other Conditions : Research is ongoing into its effects on other neuromuscular conditions beyond myasthenia gravis, including blepharospasm and hemifacial spasms .

Eigenschaften

Key on ui mechanism of action |

Edrophonium works by prolonging the action acetylcholine, which is found naturally in the body. It does this by inhibiting the action of the enzyme acetylcholinesterase. Acetylcholine stimulates nicotinic and muscarinic receptors. When stimulated, these receptors have a range of effects. |

|---|---|

CAS-Nummer |

116-38-1 |

Molekularformel |

C10H16NO+ |

Molekulargewicht |

166.24 g/mol |

IUPAC-Name |

ethyl-(3-hydroxyphenyl)-dimethylazanium |

InChI |

InChI=1S/C10H15NO/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3/p+1 |

InChI-Schlüssel |

VWLHWLSRQJQWRG-UHFFFAOYSA-O |

SMILES |

CC[N+](C)(C)C1=CC(=CC=C1)O.[Cl-] |

Kanonische SMILES |

CC[N+](C)(C)C1=CC(=CC=C1)O |

Aussehen |

Solid powder |

melting_point |

162-163 |

Key on ui other cas no. |

116-38-1 |

Physikalische Beschreibung |

Liquid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

116-38-1 (cloride) 302-83-0 (bromide salt/solvate) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Appreciable as liquid hydrochloride salt 4.86e-02 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Bromide, Edrophonium Chloride, Edrophonium Edrophonium Edrophonium Bromide Edrophonium Chloride Edroponium Tensilon |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.